(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring an imidazole ring, a methoxypyrrolidine moiety, and a hydroxyacetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyacetimidamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The methoxypyrrolidine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, while the hydroxyacetimidamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propanoic acid: This compound shares the imidazole ring but lacks the methoxypyrrolidine and hydroxyacetimidamide groups.
3-(1H-Imidazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of the methoxypyrrolidine group.
Uniqueness
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17N5O2 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-imidazol-1-yl-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H17N5O2/c1-17-9-5-14(6-10(11)13-16)4-8(9)15-3-2-12-7-15/h2-3,7-9,16H,4-6H2,1H3,(H2,11,13) |
InChI Key |
HQDCEKAODUYUDK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CN(CC1N2C=CN=C2)C/C(=N/O)/N |
Canonical SMILES |
COC1CN(CC1N2C=CN=C2)CC(=NO)N |
Origin of Product |
United States |
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